![molecular formula C7H9N3OS2 B473486 N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391875-85-7](/img/structure/B473486.png)
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 5-methylsulfanyl-1,3,4-thiadiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced to a dihydrothiadiazole using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropanecarboxamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.
Reduction: Lithium aluminum hydride; solventtetrahydrofuran; temperaturereflux.
Substitution: Amines or thiols; solventethanol; temperatureroom temperature
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Substituted cyclopropanecarboxamide derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication and inhibit cell proliferation.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it can inhibit enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its use as a carbonic anhydrase inhibitor in the treatment of glaucoma and epilepsy.
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Studied for its potential as an anti-inflammatory and anticancer agent.
Uniqueness
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Properties
CAS No. |
391875-85-7 |
|---|---|
Molecular Formula |
C7H9N3OS2 |
Molecular Weight |
215.3g/mol |
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C7H9N3OS2/c1-12-7-10-9-6(13-7)8-5(11)4-2-3-4/h4H,2-3H2,1H3,(H,8,9,11) |
InChI Key |
RSJUSAZACLUQSY-UHFFFAOYSA-N |
SMILES |
CSC1=NN=C(S1)NC(=O)C2CC2 |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(phenylsulfonyl)amino]benzoate](/img/structure/B473421.png)
![4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B473497.png)
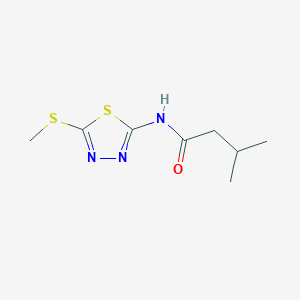
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B473553.png)
![N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B473562.png)
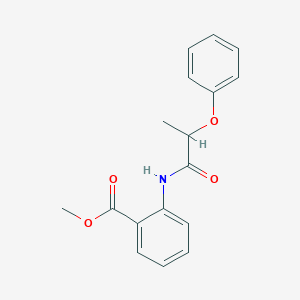
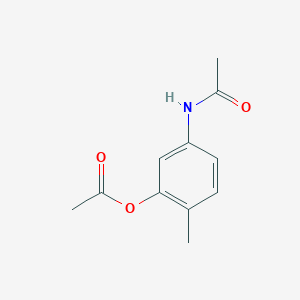
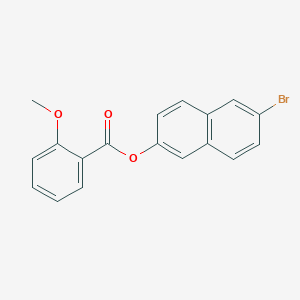
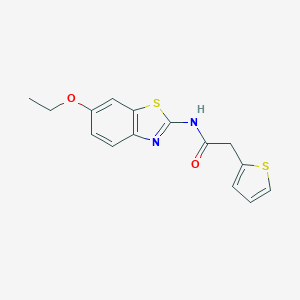
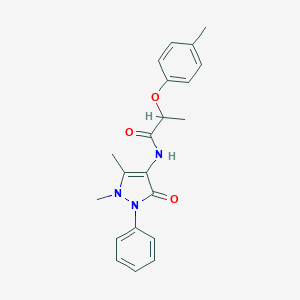
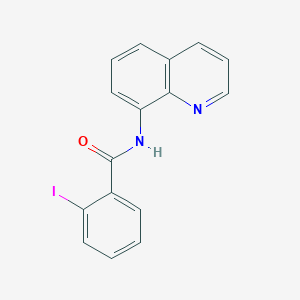
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B473713.png)
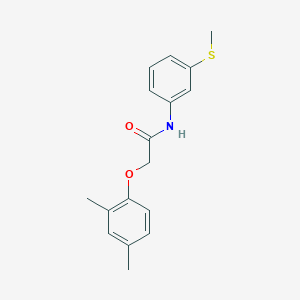
![3,4,5-trimethoxy-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B473746.png)
